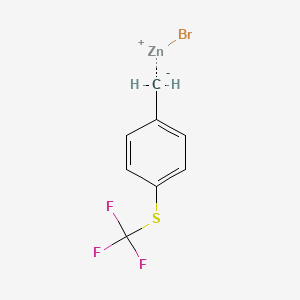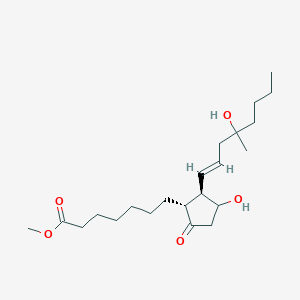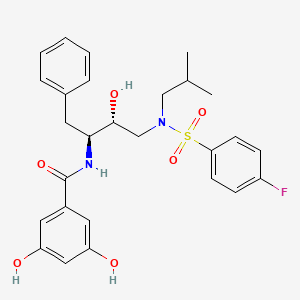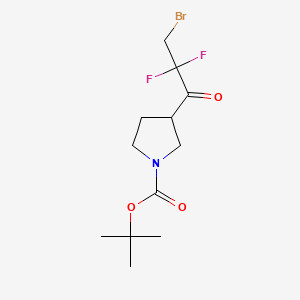
(4-(Trifluoromethylthio)benZyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethylthio)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable for its ability to introduce the 4-(trifluoromethylthio)benzyl group into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-(trifluoromethylthio)benzyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Trifluoromethylthio)benzyl bromide+Zn→(4-(Trifluoromethylthio)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.50 M concentration in tetrahydrofuran.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Trifluoromethylthio)benzyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are typical electrophiles that react with this compound.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(trifluoromethylthio)benzyl)zinc bromide is used to introduce the 4-(trifluoromethylthio)benzyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mécanisme D'action
The mechanism of action of (4-(trifluoromethylthio)benzyl)zinc bromide involves the transfer of the 4-(trifluoromethylthio)benzyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium, which helps to stabilize the transition state and increase the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Trifluoromethyl)benzyl)zinc bromide
- (4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
(4-(Trifluoromethylthio)benzyl)zinc bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules that require specific functional groups for desired reactivity and stability.
Propriétés
Formule moléculaire |
C8H6BrF3SZn |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methanidyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3S.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DKPDNAYKROBODW-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)SC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)






![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)

![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)

![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
